Methimazole-d3

Beschreibung

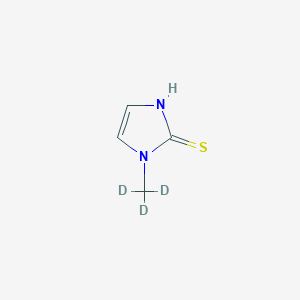

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(trideuteriomethyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRYVIKBURPHAH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160932-07-9 | |

| Record name | 3-(trideuteriomethyl)-1H-imidazole-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Isotopic Profile of Methimazole-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of Methimazole-d3, a deuterated analog of the anti-thyroid agent Methimazole. Understanding the isotopic composition of deuterated active pharmaceutical ingredients (APIs) is critical for ensuring drug efficacy, safety, and regulatory compliance. This document outlines the typical isotopic purity specifications for this compound, details the experimental methodologies used for its determination, and provides visual representations of these analytical workflows.

Data Presentation: Isotopic Purity of this compound

The isotopic purity of commercially available this compound is typically high, though specifications can vary between suppliers. The data presented below is a summary of information from various sources, highlighting the key parameters used to define the isotopic composition of this compound.

| Parameter | Specification | Supplier/Source |

| Deuterated Forms | ≥99% (d1-d3) | Cayman Chemical[1] |

| Atom Percent D | 99 atom % D | LGC Standards[2] |

| Chemical Purity (HPLC) | >95% | LGC Standards[3][4][5] |

| Isotopic Purity | 99% | Sigma-Aldrich |

| Purity | 99.00% | MedchemExpress[6] |

| Purity by HPLC | Not less than 90% | Clearsynth[7] |

Note: "d1-d3" refers to the population of molecules containing one to three deuterium atoms. The primary isotopologue is d3, with minor contributions from d1 and d2 species. Chemical purity, typically determined by High-Performance Liquid Chromatography (HPLC), is a measure of the compound's purity irrespective of its isotopic composition.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10]

I. Mass Spectrometry (MS) for Isotopologue Distribution

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the relative abundance of different isotopologues (molecules that differ only in their isotopic composition).[10] This allows for the calculation of the overall isotopic purity.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.

-

Prepare a series of dilutions to establish a working concentration appropriate for the mass spectrometer's sensitivity.

-

-

Instrumentation and Conditions:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is required to resolve the mass difference between the deuterated and non-deuterated isotopologues.

-

Ionization Source: Electrospray ionization (ESI) is a common and suitable ionization technique for Methimazole.

-

Analysis Mode: Acquire data in full scan mode to detect all ions within a specified mass range.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system. An LC system can separate the analyte from any potential impurities before it enters the mass spectrometer.

-

Acquire the mass spectrum over a mass range that includes the molecular ions of Methimazole-d0 to this compound.

-

-

Data Analysis:

-

Identify the peaks corresponding to the protonated molecules of each isotopologue:

-

Methimazole-d0 (unlabeled): [M+H]⁺

-

Methimazole-d1: [M+D+H]⁺

-

Methimazole-d2: [M+D2+H]⁺

-

This compound: [M+D3+H]⁺

-

-

Integrate the peak areas for each of these isotopologues.

-

Calculate the percentage of each isotopologue relative to the total area of all isotopologue peaks. The isotopic purity is typically reported as the percentage of the desired deuterated species (in this case, d3).

-

II. Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation and Purity Estimation

NMR spectroscopy is invaluable for confirming the position of deuterium labeling and for estimating the degree of deuteration.[10] Both proton (¹H) and deuterium (²H) NMR are employed.

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a suitable deuterated NMR solvent (e.g., Chloroform-d, DMSO-d6). The choice of solvent should ensure that the solvent's residual peaks do not overlap with the analyte's signals.

-

-

¹H NMR Spectroscopy:

-

Purpose: To determine the extent of deuteration by observing the reduction in the signal intensity of the protons that have been replaced by deuterium.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Data Analysis:

-

In this compound, the methyl protons are replaced by deuterium. Therefore, the integral of the methyl proton signal will be significantly reduced compared to the integrals of the other non-deuterated protons in the molecule.

-

The percentage of deuteration can be estimated by comparing the integration of the residual methyl proton signal to the integration of a non-deuterated, non-exchangeable proton signal within the molecule.

-

-

-

²H (Deuterium) NMR Spectroscopy:

-

Purpose: To directly observe the deuterium atoms and confirm their location in the molecule.

-

Data Acquisition: Tune the NMR spectrometer to the deuterium frequency and acquire a ²H NMR spectrum.

-

Data Analysis: A signal will be observed at the chemical shift corresponding to the position of the deuterium atoms (the methyl group in this case), confirming the site of labeling.

-

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the isotopic purity of this compound.

Caption: Workflow for Isotopic Purity Determination of this compound.

This comprehensive approach, combining both mass spectrometry and NMR spectroscopy, provides a robust and reliable characterization of the isotopic purity of this compound, ensuring its quality and suitability for research and drug development applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound (methyl-d3) | LGC Standards [lgcstandards.com]

- 3. This compound | CAS 1160932-07-9 | LGC Standards [lgcstandards.com]

- 4. This compound | CAS 1160932-07-9 | LGC Standards [lgcstandards.com]

- 5. This compound | CAS 1160932-07-9 | LGC Standards [lgcstandards.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. clearsynth.com [clearsynth.com]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties and Structure of Methimazole-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methimazole-d3, the deuterated analog of the anti-thyroid drug Methimazole, serves as a critical internal standard for its quantification in biological matrices. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies pertaining to this compound. Detailed experimental protocols for its analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, alongside a discussion of its synthesis. Furthermore, the mechanism of action of its non-deuterated counterpart is illustrated to provide context for its biological significance. This document is intended to be a valuable resource for researchers and scientists engaged in drug development and analysis involving Methimazole.

Chemical Properties and Structure

This compound, formally known as 1,3-dihydro-1-(methyl-d3)-2H-imidazole-2-thione, is a stable, isotopically labeled form of Methimazole. The incorporation of three deuterium atoms in the methyl group results in a mass shift that allows for its use as an internal standard in mass spectrometry-based assays.

Tabulated Chemical Properties

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Chemical Name | 1,3-dihydro-1-(methyl-d3)-2H-imidazole-2-thione |

| Synonyms | 1-Methyl-d3-imidazole-2-thiol, Mercazolyl-d3, Thiamazole-d3 |

| Molecular Formula | C₄H₃D₃N₂S |

| Molecular Weight | Approximately 117.19 g/mol |

| CAS Number | 1160932-07-9 |

| Appearance | White to off-white solid |

| Melting Point | 144-147 °C (for non-deuterated) |

| Solubility | Soluble in DMSO (≥100 mg/mL) and water (≥50 mg/mL). Slightly soluble in chloroform and methanol. |

| Storage | Store at -20°C for long-term stability. |

Chemical Structure

The chemical structure of this compound is characterized by a five-membered imidazole ring containing a thione group and a deuterated methyl group attached to one of the nitrogen atoms.

Structure:

S // C / \ N---C=C / \ / CD3 N-H

SMILES: S=C1NC=CN1C([2H])([2H])[2H]

InChI: InChI=1S/C4H6N2S/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7)/i1D3

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, crucial for its application in research and drug development.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, it can be reasonably inferred from the established synthesis routes of the non-deuterated Methimazole. The most common approach involves the reaction of a methyl-d3-amine derivative with a suitable reagent to form the imidazole-2-thione ring. A plausible synthetic route is outlined below.

Reaction Scheme:

Caption: Plausible synthetic route for this compound.

Protocol:

-

Reaction of Aminoacetaldehyde Diethyl Acetal with Methyl-d3-isothiocyanate: In a suitable solvent, such as ethanol, aminoacetaldehyde diethyl acetal is reacted with methyl-d3-isothiocyanate. This reaction forms an N-(2,2-diethoxyethyl)-N'-(methyl-d3)thiourea intermediate.

-

Acidic Hydrolysis and Cyclization: The intermediate is then treated with an acid, such as hydrochloric acid, which catalyzes the hydrolysis of the acetal group to an aldehyde and subsequent intramolecular cyclization to form the 1-(methyl-d3)-1H-imidazole-2-thiol (this compound).

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure this compound.

Note: This is a generalized protocol and optimization of reaction conditions (temperature, reaction time, and purification methods) would be necessary.

Quantification by LC-MS/MS using this compound as an Internal Standard

This protocol details a validated method for the quantification of total Methimazole in human plasma or serum using this compound as an internal standard.[1]

Workflow Diagram:

Caption: LC-MS/MS quantification workflow for Methimazole.

Detailed Protocol:

-

Sample Preparation:

-

To 50 µL of plasma or serum, add sodium bisulfite to reduce any oxidized forms of Methimazole to its free sulfhydryl form.[1]

-

Spike the sample with a known concentration of this compound internal standard solution.[1]

-

Derivatize the sample with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).[1] This step improves the chromatographic and mass spectrometric properties of the analyte.

-

-

Extraction:

-

Final Sample Preparation:

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Chromatographic Conditions: Use a C18 reverse-phase column with a gradient elution of mobile phases consisting of water and methanol with a suitable modifier (e.g., formic acid).

-

Mass Spectrometric Conditions: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both the derivatized Methimazole and this compound.

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. The concentration of Methimazole in the unknown samples is then determined from this calibration curve.[1] A typical calibration curve range is 1-1000 ng/mL.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. Due to the presence of deuterium, both ¹H and ¹³C NMR will show characteristic differences compared to the non-deuterated compound.

¹H NMR Spectroscopy:

-

Expected Spectrum: The proton NMR spectrum of this compound will be simplified compared to that of Methimazole. The singlet corresponding to the N-methyl protons at approximately 3.6 ppm will be absent. The signals for the two vinyl protons on the imidazole ring will remain, appearing as doublets around 6.7-7.0 ppm.

-

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak.

-

¹³C NMR Spectroscopy:

-

Expected Spectrum: In the ¹³C NMR spectrum, the carbon of the deuterated methyl group will exhibit a multiplet signal due to C-D coupling, and its chemical shift will be slightly different from the corresponding signal in the non-deuterated compound. The signals for the other carbon atoms in the imidazole ring will be largely unaffected.

-

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Parameters:

-

Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

-

Pulse Sequence: Standard proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more, as ¹³C is less sensitive than ¹H.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation with an appropriate line broadening, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

-

Mechanism of Action of Methimazole

This compound is biologically active in the same manner as its non-deuterated counterpart. The primary mechanism of action of Methimazole is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.

Signaling Pathway Diagram:

Caption: Inhibition of thyroid hormone synthesis by Methimazole.

Methimazole acts as a substrate for thyroid peroxidase, thereby competitively inhibiting the enzyme. This inhibition prevents the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these iodotyrosines to form triiodothyronine (T3) and thyroxine (T4). By blocking the synthesis of new thyroid hormones, Methimazole effectively reduces the overall levels of circulating thyroid hormones, making it a cornerstone in the treatment of hyperthyroidism.

Conclusion

This compound is an indispensable tool for the accurate quantification of Methimazole in biological samples. Its well-defined chemical properties and structure, coupled with robust analytical methodologies, ensure its reliability as an internal standard. This guide has provided a comprehensive overview of its key characteristics and detailed experimental protocols for its synthesis and analysis, which will be of significant value to researchers in the fields of drug metabolism, pharmacokinetics, and clinical chemistry. The elucidation of its mechanism of action further underscores the importance of accurate quantification in understanding its therapeutic effects and ensuring patient safety.

References

The Kinetic Isotope Effect in Action: A Technical Guide to the Mechanism of Deuterated Methimazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methimazole is a cornerstone in the management of hyperthyroidism, primarily by inhibiting thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[1][2][3] This technical guide explores the anticipated mechanism of action of deuterated methimazole, a theoretical modification aimed at enhancing its pharmacokinetic profile. By leveraging the kinetic isotope effect (KIE), the substitution of hydrogen with deuterium at specific metabolic sites is expected to slow the rate of drug metabolism, potentially leading to a longer half-life, reduced dosing frequency, and an improved safety profile.[][5] This document synthesizes the known mechanisms of methimazole with the established principles of drug deuteration to provide a comprehensive overview for researchers and drug development professionals.

Introduction to Methimazole and the Rationale for Deuteration

Methimazole, a thionamide antithyroid agent, effectively reduces the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), making it a primary treatment for hyperthyroidism, including Graves' disease.[6] Its mechanism centers on the inhibition of thyroid peroxidase (TPO).[7][8] Despite its efficacy, methimazole's pharmacokinetic profile, characterized by a relatively short half-life of 4 to 6 hours, necessitates frequent dosing to maintain therapeutic levels.[1]

Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, presents a promising strategy to optimize the pharmacokinetic properties of drugs.[9][10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE).[][11] By strategically deuterating the sites of metabolic oxidation on the methimazole molecule, its rate of metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, can be reduced.[1] This could translate to a longer duration of action and a more favorable dosing regimen.

The Core Mechanism of Action: Thyroid Peroxidase Inhibition

The primary pharmacological action of methimazole, which is not expected to change with deuteration, is the potent inhibition of thyroid peroxidase (TPO).[3][8] TPO is a heme-containing enzyme crucial for the synthesis of thyroid hormones.[2] Methimazole disrupts this process at multiple steps:

-

Inhibition of Iodide Oxidation: TPO catalyzes the oxidation of iodide ions (I-) to reactive iodine (I2), a prerequisite for its incorporation into tyrosine residues of thyroglobulin. Methimazole prevents this oxidation.[12]

-

Interference with Organification: Methimazole blocks the iodination of tyrosine residues on the thyroglobulin protein, thereby preventing the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT).[13]

-

Inhibition of Coupling: The final step in thyroid hormone synthesis is the coupling of MIT and DIT to form T3 and T4. Methimazole also inhibits this coupling reaction.[12]

It is important to note that methimazole does not affect the release of pre-formed thyroid hormones.[3]

Below is a diagram illustrating the signaling pathway of thyroid hormone synthesis and the points of inhibition by methimazole.

The Impact of Deuteration: The Kinetic Isotope Effect

The central premise for the development of deuterated methimazole lies in the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium at a metabolic "soft spot" can significantly slow down the rate of enzymatic metabolism.[14][15]

Methimazole Metabolism

Methimazole undergoes hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system.[1] While specific isozymes involved are not definitively established, this metabolic clearance is a key determinant of its half-life.

Proposed Mechanism of Deuterated Methimazole

By replacing the hydrogen atoms on the methyl group of methimazole with deuterium (to form a -CD3 group), the C-D bonds will be stronger than the original C-H bonds. Since the oxidation of this methyl group is a likely metabolic pathway, the deuterated version is expected to be metabolized more slowly. This would lead to:

-

Increased Half-Life: A reduced rate of metabolism will prolong the elimination half-life of the drug.

-

Increased Exposure (AUC): The total drug exposure over time will be increased.

-

Reduced Peak-to-Trough Fluctuations: A longer half-life can lead to more stable plasma concentrations.

The following diagram illustrates the proposed metabolic pathway and the effect of deuteration.

Quantitative Data Summary

While no clinical or preclinical data for deuterated methimazole is currently available, the following tables summarize the known pharmacokinetic parameters of methimazole and the projected changes upon deuteration.

Table 1: Pharmacokinetic Parameters of Methimazole

| Parameter | Value | Reference |

| Bioavailability | 80-95% | [16] |

| Peak Plasma Concentration (Time) | 1-2 hours | [1] |

| Elimination Half-life | 4-6 hours | [1] |

| Protein Binding | <10% | [1] |

| Metabolism | Hepatic (CYP enzymes) | [1] |

| Excretion | Primarily renal | [1] |

Table 2: Projected Pharmacokinetic Changes with Deuterated Methimazole

| Parameter | Projected Change | Rationale |

| Elimination Half-life | Increased | Slower CYP-mediated metabolism due to the kinetic isotope effect. |

| Area Under the Curve (AUC) | Increased | Slower clearance leads to greater overall drug exposure. |

| Dosing Frequency | Decreased | Longer half-life allows for less frequent administration to maintain therapeutic concentrations. |

| Intersubject Variability | Potentially Reduced | More consistent metabolic profile could lead to less variability in drug levels among patients. |

Experimental Protocols

The investigation of deuterated methimazole would require a series of in vitro and in vivo studies. The following outlines key experimental protocols.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of methimazole and deuterated methimazole in liver microsomes.

Methodology:

-

Incubate methimazole and deuterated methimazole separately with human liver microsomes and an NADPH-regenerating system.

-

Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction with an organic solvent (e.g., acetonitrile).

-

Analyze the remaining parent compound concentration using a validated LC-MS/MS method.

-

Calculate the in vitro half-life and intrinsic clearance for both compounds.

The expected outcome is a longer half-life and lower intrinsic clearance for deuterated methimazole.

The workflow for this experiment is depicted below.

In Vivo Pharmacokinetic Study in Animal Models

Objective: To compare the pharmacokinetic profiles of methimazole and deuterated methimazole in a relevant animal model (e.g., rats or mice).

Methodology:

-

Administer a single oral or intravenous dose of methimazole or deuterated methimazole to different groups of animals.

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Process blood samples to obtain plasma.

-

Quantify the plasma concentrations of the parent drug using a validated LC-MS/MS method.

-

Perform non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

A successful outcome would demonstrate a longer half-life and greater AUC for deuterated methimazole compared to the non-deuterated form.

Conclusion

The deuteration of methimazole represents a rational drug design strategy to improve its pharmacokinetic properties. By leveraging the kinetic isotope effect, a deuterated analog is anticipated to exhibit a slower rate of metabolism, leading to a longer half-life and increased drug exposure. This could translate into a more convenient dosing regimen and potentially a better safety and tolerability profile. While the concepts presented in this guide are based on established scientific principles, further in vitro and in vivo studies are necessary to confirm these hypotheses and to fully characterize the pharmacological profile of deuterated methimazole. The successful development of such a compound could offer a significant advancement in the management of hyperthyroidism.

References

- 1. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Methimazole? [synapse.patsnap.com]

- 5. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]

- 6. Methimazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. droracle.ai [droracle.ai]

- 9. Deuterated drug - Wikipedia [en.wikipedia.org]

- 10. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 11. benchchem.com [benchchem.com]

- 12. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 13. droracle.ai [droracle.ai]

- 14. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Clinical pharmacokinetics of antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methimazole-d3 for Inducing Experimental Hypothyroidism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Methimazole-d3, a deuterated analog of methimazole, for inducing experimental hypothyroidism in preclinical research. While direct experimental data on this compound is limited in publicly available literature, this guide leverages the extensive research conducted on methimazole to provide detailed protocols and quantitative data. This compound, as a stable isotope-labeled compound, is primarily utilized as an internal standard in pharmacokinetic studies.[1] However, its structural similarity to methimazole suggests a shared mechanism of action, making the data on methimazole a valuable surrogate for designing studies with its deuterated counterpart.

Mechanism of Action

Methimazole exerts its therapeutic and experimental effects by inhibiting the synthesis of thyroid hormones.[2][3][4][5] The primary target of methimazole is thyroid peroxidase (TPO), a key enzyme in the thyroid gland.[2][3][4][5] By inhibiting TPO, methimazole blocks the iodination of tyrosine residues within thyroglobulin, a critical step in the formation of thyroxine (T4) and triiodothyronine (T3).[2][4][6] This leads to a decrease in the production and circulating levels of thyroid hormones, resulting in a state of hypothyroidism.[2][3] It is important to note that methimazole does not affect the release of pre-existing thyroid hormones, meaning the onset of hypothyroidism is gradual.[4]

The following diagram illustrates the signaling pathway of thyroid hormone synthesis and the inhibitory action of methimazole.

Caption: Mechanism of action of methimazole in inhibiting thyroid hormone synthesis.

Experimental Protocols for Inducing Hypothyroidism

The induction of hypothyroidism using methimazole in animal models, primarily rats, has been well-documented. The choice of administration route and dosage depends on the desired severity and onset of hypothyroidism.

Administration Routes

Methimazole can be administered through several routes:

-

In Drinking Water: This method is convenient for long-term studies and provides continuous exposure.

-

Intragastric Gavage: This allows for precise daily dosing.

-

Dietary Admixture: Methimazole can be mixed with the animal feed.

Recommended Protocols

The following protocols are based on studies using methimazole in rats and can be adapted for this compound.

Protocol 1: Administration in Drinking Water

-

Objective: To induce moderate to severe hypothyroidism over several weeks.

-

Methimazole Concentration: 0.025% to 0.1% (w/v) in drinking water.[7][8][9] A 0.05% solution has been shown to decrease serum T3 by 80% and T4 by 90% after 32 days.[10]

-

Procedure:

-

Prepare a stock solution of methimazole in distilled water.

-

Dilute the stock solution to the desired final concentration in the animals' drinking water.

-

Provide the methimazole-containing water ad libitum.

-

Replace the medicated water every 2-3 days to ensure stability.

-

-

Monitoring: Monitor body weight, water consumption, and serum thyroid hormone levels (T3, T4, TSH) at regular intervals.

Protocol 2: Intragastric Gavage

-

Objective: To achieve a rapid and precise induction of hypothyroidism.

-

Animal Model: Male Wistar or Sprague-Dawley rats.[7][8][9][12][13]

-

Dosage: 5 mg/100 g to 8 mg/100 g body weight, administered once daily.[7][8][9] A dose of 2.5 mg/100 g body weight for 3 weeks has been shown to significantly decrease free T4 and increase TSH.[12][13]

-

Procedure:

-

Dissolve methimazole in a suitable vehicle (e.g., distilled water or saline).

-

Administer the solution directly into the stomach using a gavage needle.

-

-

Monitoring: Closely monitor animals for any signs of distress during and after gavage. Monitor body weight and thyroid hormone levels.

The following workflow diagram outlines the general procedure for inducing experimental hypothyroidism.

Caption: General experimental workflow for inducing hypothyroidism.

Quantitative Data on Methimazole-Induced Hypothyroidism

The following tables summarize quantitative data from various studies on the effects of methimazole on thyroid hormone levels and other physiological parameters in rats. This data can serve as a reference for expected outcomes when using this compound.

Table 1: Effects of Methimazole on Serum Thyroid Hormone Levels in Rats

| Administration Route | Dosage/Concentration | Duration | Animal Strain | % Decrease in T4 | % Decrease in T3 | Fold Increase in TSH | Reference |

| Dietary | 30 ppm | 21 days | Not specified | >95% | ~60% | 5.6 | [10] |

| Drinking Water | 0.05% | 32 days | Sprague-Dawley | ~90% | ~80% | Not Reported | [10] |

| Drinking Water | 0.025% | 25 days (to dams) | Sprague-Dawley | Depressed | Depressed | Not Reported | [10] |

| Intragastric Gavage | 2.5 mg/100 g bw | 21 days | Wistar | Significant | Significant | Significant | [12][13] |

| Drinking Water | 0.1% | 21 days | Wistar | Significant | Not Reported | Significant | [7][8][9] |

| Intragastric Gavage | 8 mg/100 g bw | 21 days | Wistar | Significant | Not Reported | Significant | [7][8][9] |

Table 2: Other Physiological Effects of Methimazole-Induced Hypothyroidism in Rats

| Parameter | Dosage/Concentration | Duration | Effect | Reference |

| Body Weight Gain | 0.05% in drinking water | 32 days | Decreased | [10] |

| Colonic Temperature | 0.05% in drinking water | 32 days | Decreased | [10] |

| Systolic Blood Pressure | 0.05% in drinking water | 32 days | Decreased | [10] |

| Heart Rate | 0.05% in drinking water | 32 days | Decreased | [10] |

| Thyroid Weight | 30 ppm in diet | 21 days | 2-fold increase | [10] |

| Testes Weight | 20 mg/dl and 100 mg/dl in drinking water | 42 days | Decreased (dose-dependent) | [11] |

Pharmacokinetics of Methimazole

Table 3: Pharmacokinetic Parameters of Methimazole

| Parameter | Value | Species | Reference |

| Bioavailability | 80-95% | Human | [14] |

| Elimination Half-life | 4-6 hours | Human | [2][3] |

| Time to Peak Plasma Concentration | 1-2 hours | Human | [2] |

| Protein Binding | Virtually non-protein-bound | Human | [14] |

| Metabolism | Hepatic (primarily CYP1A2 and CYP2C9) | Human | [2] |

| Excretion | Primarily renal | Human | [2] |

The following diagram illustrates the relationship between methimazole administration and its physiological effects.

Caption: Logical relationship from administration to physiological effect.

Conclusion

Methimazole is a well-established and effective agent for inducing experimental hypothyroidism in animal models. This guide provides a comprehensive summary of the available data on methimazole, which can be readily adapted for studies involving its deuterated analog, this compound. Researchers should consider the potential for altered pharmacokinetics with the deuterated form and adjust experimental designs accordingly. Careful monitoring of physiological parameters and thyroid hormone levels is essential to ensure the desired level of hypothyroidism is achieved and maintained throughout the study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. What is the mechanism of Methimazole? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. go.drugbank.com [go.drugbank.com]

- 7. mona.uwi.edu [mona.uwi.edu]

- 8. Different Doses and Routes of Administration of Methimazole Affect Thyroid Status in Methimazole-induced Hypothyroidism in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. publications.iarc.who.int [publications.iarc.who.int]

- 11. Effect of methimazole-induced hypothyroidism on serum levels of LH and testosterone and weights of testes and thyroid gland in rat - Physiology and Pharmacology [ppj.phypha.ir]

- 12. Experimental modeling of hypothyroidism: principles, methods, several advanced research directions in cardiology | Russian Open Medical Journal [romj.org]

- 13. researchgate.net [researchgate.net]

- 14. Clinical pharmacokinetics of antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Methimazole-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methimazole-d3, an isotopic analog of the anti-thyroid medication Methimazole. Deuterated compounds like this compound are crucial as internal standards in pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This document outlines a plausible synthetic pathway, detailed experimental protocols, and a thorough characterization of the final product, including spectroscopic and chromatographic data. All quantitative data are summarized in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Methimazole is a thionamide drug widely used in the management of hyperthyroidism. It functions by inhibiting the enzyme thyroid peroxidase, thereby reducing the synthesis of thyroid hormones.[1] The use of stable isotope-labeled internal standards is the gold standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), as they correct for matrix effects and variations in sample processing. This compound, with three deuterium atoms on the methyl group, serves as an ideal internal standard for the quantification of Methimazole in biological samples due to its similar chemical and physical properties and its distinct mass spectrometric signature.[2]

This guide details a feasible synthetic route to this compound and provides comprehensive characterization data to ensure its identity, purity, and suitability for use in research and drug development settings.

Synthesis of this compound

A plausible and efficient synthesis of this compound involves a two-step process, starting with the preparation of methyl-d3-isothiocyanate from deuterated methylamine hydrochloride, followed by a cyclization reaction with aminoacetaldehyde diethyl acetal.

Synthesis Pathway

Experimental Protocols

Step 1: Synthesis of Methyl-d3-isothiocyanate

This procedure is adapted from the synthesis of unlabeled methyl isothiocyanate.[3]

-

Formation of the Dithiocarbamate Salt: In a well-ventilated fume hood, a solution of sodium hydroxide (1.8 mol) in water (160 mL) and carbon disulfide (1.8 mol) are added to a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser. The mixture is cooled to 10-15 °C in an ice bath. A solution of methyl-d3-amine hydrochloride (1.8 mol) in water is neutralized with an equimolar amount of sodium hydroxide and then slowly added to the reaction mixture over 30 minutes with vigorous stirring. The stirring is continued, and the mixture is gently warmed on a steam bath for 1-2 hours.

-

Reaction with Ethyl Chloroformate: The resulting solution is cooled to 35-40 °C. Ethyl chloroformate (1.8 mol) is then added dropwise over 1 hour with continuous stirring.

-

Isolation of the Product: After the addition is complete, stirring is continued for another 30 minutes. The upper layer, which is the crude methyl-d3-isothiocyanate, is separated. The crude product can be purified by distillation.

Step 2: Synthesis of this compound

This protocol is based on the general synthesis of methimazole.[4]

-

Reaction Setup: To a solution of aminoacetaldehyde diethyl acetal (1.0 eq) in a suitable solvent such as aqueous hydrochloric acid, add methyl-d3-isothiocyanate (1.0 eq).

-

Cyclization: The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The pH is adjusted to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate solution). The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Recrystallization: The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a crystalline solid.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and isotopic enrichment. The following are the expected characterization data.

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₄H₃D₃N₂S | [5] |

| Molecular Weight | 117.19 g/mol | [6] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Approximately 143-146 °C (unlabeled) | [7] |

| Solubility | Slightly soluble in chloroform and methanol | [8] |

| CAS Number | 1160932-07-9 | [5] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are crucial for confirming the structure and the location of the deuterium atoms.

-

¹H NMR: The proton NMR spectrum of this compound is expected to be similar to that of unlabeled methimazole, with the notable absence of the singlet corresponding to the N-methyl protons. The two doublets for the imidazole ring protons would remain.

-

¹³C NMR: The carbon NMR spectrum will show the signals for the imidazole ring carbons. The signal for the deuterated methyl carbon will appear as a multiplet due to C-D coupling and will be significantly less intense than a protonated carbon signal.

| ¹H NMR (unlabeled Methimazole) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| (in CDCl₃)[3] | ~3.61 | singlet | N-CH₃ |

| ~6.73 | doublet | Imidazole-H | |

| ~6.75 | doublet | Imidazole-H |

| ¹³C NMR (unlabeled Methimazole) | Chemical Shift (δ, ppm) | Assignment |

| (in DMSO-d₆)[9] | ~34.9 | N-CH₃ |

| ~120.7 | Imidazole-CH | |

| ~124.9 | Imidazole-CH | |

| ~142.2 | C=S |

3.2.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the incorporation of deuterium atoms.

-

Expected Molecular Ion: The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 118, which is 3 mass units higher than that of unlabeled methimazole (m/z 115).[10]

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. The spectrum of this compound is expected to be very similar to that of methimazole, with potential slight shifts in the C-D stretching and bending vibrations compared to C-H vibrations.

| FTIR (unlabeled Methimazole) | Wavenumber (cm⁻¹) | Assignment |

| [11] | ~3100-3000 | N-H stretch |

| ~2900-2800 | C-H stretch (methyl) | |

| ~1570 | C=N stretch | |

| ~1466 | C-H bend (methyl) | |

| ~1271 | C=S stretch (Thioamide) |

Chromatographic Data

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

-

Method: A reverse-phase HPLC method can be employed.

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer) in an isocratic or gradient elution.

-

Detection: UV detection at a wavelength where methimazole has significant absorbance (e.g., 254 nm).

-

Expected Result: A single major peak should be observed, and the purity can be calculated based on the peak area. The retention time of this compound will be very similar to that of unlabeled methimazole.

Experimental Workflows

Synthesis Workflow

Characterization Workflow

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical reactions and utilizes a commercially available deuterated starting material. The comprehensive characterization plan, including spectroscopic and chromatographic analyses, ensures the unambiguous identification and purity assessment of the final product. This information is intended to be a valuable resource for researchers and scientists involved in drug metabolism studies and the development of bioanalytical methods requiring a reliable internal standard for Methimazole.

References

- 1. researchgate.net [researchgate.net]

- 2. Methyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Isothiocyanate synthesis [organic-chemistry.org]

- 5. CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc - Google Patents [patents.google.com]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. fulir.irb.hr [fulir.irb.hr]

- 10. rsc.org [rsc.org]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

The Role of Methimazole-d3 in Modern Pharmacokinetic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical role of Methimazole-d3, a stable isotope-labeled internal standard, in the pharmacokinetic analysis of the antithyroid drug Methimazole. Accurate and reliable quantification of drug concentrations in biological matrices is fundamental to pharmacokinetic studies, and the use of appropriate internal standards is a cornerstone of robust bioanalytical methodology. This document details the principles behind the use of this compound, provides exemplary experimental protocols, summarizes key quantitative data, and visualizes essential workflows and metabolic pathways.

Introduction: The Imperative for Precision in Pharmacokinetics

Methimazole is a thionamide medication widely used in the treatment of hyperthyroidism.[1] It acts by inhibiting the enzyme thyroid peroxidase (TPO), which is crucial for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[2][3] To understand its efficacy and safety profile, it is essential to accurately characterize its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

The Advantage of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is added to calibration standards, quality control samples, and study samples to correct for variability during sample processing and analysis.[4] While structurally similar analogs can be used, stable isotope-labeled internal standards (SIL-ISs), such as this compound, are considered the gold standard.[5] This is because a SIL-IS has nearly identical physicochemical properties to the analyte of interest, meaning it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[5] The key difference is its higher mass, which allows the mass spectrometer to distinguish it from the unlabeled drug.

This compound: An Ideal Partner in Bioanalysis

This compound is a deuterated form of Methimazole, where three hydrogen atoms have been replaced by deuterium atoms. This mass shift allows for its distinct detection by the mass spectrometer without altering its chemical behavior during sample preparation and analysis. Its use significantly improves the accuracy, precision, and robustness of the bioanalytical method for quantifying Methimazole in complex biological matrices like plasma and serum.[6]

Applications of this compound in Pharmacokinetic Studies

The use of this compound as an internal standard is integral to various types of pharmacokinetic studies:

-

Bioanalytical Method Development and Validation: During the development and validation of methods to measure Methimazole concentrations, this compound is used to establish key performance characteristics such as accuracy, precision, selectivity, and stability, in line with regulatory guidelines from bodies like the FDA and EMA.[4]

-

Single and Multiple Dose Pharmacokinetic Studies: To determine fundamental pharmacokinetic parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t1/2) of Methimazole.

-

Bioavailability and Bioequivalence Studies: To compare the rate and extent of absorption of different formulations of Methimazole or its pro-drug, carbimazole.

-

Drug-Drug Interaction Studies: To investigate the effect of co-administered drugs on the pharmacokinetics of Methimazole.

-

Metabolite Identification and Quantification: While this compound is primarily used for the quantification of the parent drug, similar stable isotope-labeled standards can be synthesized for its metabolites to study their formation and elimination.

Experimental Protocols

A robust and validated bioanalytical method is crucial for generating reliable pharmacokinetic data. The following sections outline a typical experimental protocol for the quantification of Methimazole in human plasma using this compound as an internal standard.

Sample Preparation

The goal of sample preparation is to extract Methimazole and this compound from the biological matrix and remove interfering substances. A common and effective technique is a combination of derivatization and supported liquid extraction (SLE).[6]

Protocol for Supported Liquid Extraction (SLE):

-

To a 50 µL aliquot of plasma or serum, add a solution of sodium bisulfite to ensure the sulfhydryl group of Methimazole is in its free form.[6]

-

Spike the sample with a known concentration of this compound solution.[6]

-

Add a derivatizing agent, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole, to enhance the chromatographic and mass spectrometric properties of Methimazole and this compound.[6]

-

Load the derivatized sample onto a supported liquid extraction cartridge.

-

Allow the sample to adsorb onto the solid support material.

-

Elute the analytes with a water-immiscible organic solvent (e.g., a mixture of ethyl acetate and hexane).

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a solvent compatible with the LC-MS/MS system (e.g., 50% methanol).[6]

LC-MS/MS Method for Quantification

The reconstituted sample is then injected into an LC-MS/MS system for separation and quantification.

-

Chromatographic Column: A C18 reversed-phase column is typically used for the separation of Methimazole and its derivatized form.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical for analytical LC columns.

-

Column Temperature: The column is often maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of derivatized Methimazole.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. In MRM, a specific precursor ion is selected and fragmented, and a specific product ion is monitored.

Quantitative Data Summary

The use of this compound allows for the generation of precise and accurate quantitative data. The following tables provide an example of typical LC-MS/MS parameters and a summary of pharmacokinetic parameters for Methimazole from various studies.

Table 1: Example LC-MS/MS Parameters for the Analysis of Derivatized Methimazole and this compound

| Parameter | Methimazole | This compound (Internal Standard) |

| Precursor Ion (m/z) | To be determined empirically for the derivatized molecule | To be determined empirically for the derivatized molecule (+3 Da shift) |

| Product Ion (m/z) | To be determined empirically | To be determined empirically |

| Collision Energy (eV) | To be optimized for maximum signal | To be optimized for maximum signal |

| Dwell Time (ms) | 100-200 | 100-200 |

Table 2: Summary of Pharmacokinetic Parameters of Methimazole in Healthy and Hyperthyroid Subjects

| Parameter | Healthy Subjects | Hyperthyroid Patients | Reference |

| Elimination Half-life (t1/2) | 4.9 - 5.7 hours | ~6 hours | [7] |

| 2-3 hours | [8] | ||

| Time to Peak Concentration (Tmax) | ~1-2 hours | ~2.3 hours | [2][9] |

| Absolute Bioavailability | ~93% | ~50% | [7][8] |

| Volume of Distribution (Vd) | ~40 L | Approximates total body water | [8] |

Mandatory Visualizations

Diagrams are essential for visualizing complex processes and relationships. The following sections provide Graphviz diagrams for a typical experimental workflow and the metabolic pathway of Methimazole.

Experimental Workflow for Pharmacokinetic Analysis

Caption: General workflow for a pharmacokinetic study using a stable isotope-labeled internal standard.

Metabolic Pathway of Methimazole

Caption: Putative metabolic pathway of Methimazole.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is indispensable for the accurate and reliable quantification of Methimazole in pharmacokinetic studies. Its ability to mimic the behavior of the unlabeled drug throughout the analytical process minimizes variability and ensures the generation of high-quality data that can withstand regulatory scrutiny. The detailed protocols and data presented in this guide underscore the importance of employing robust bioanalytical methods for a thorough understanding of the pharmacokinetic profile of Methimazole, ultimately contributing to its safe and effective clinical use.

References

- 1. pmda.go.jp [pmda.go.jp]

- 2. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Methimazole? [synapse.patsnap.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. benchchem.com [benchchem.com]

- 6. Development of a high-performance liquid chromatography-tandem mass spectrometric method for the determination of Methimazole in human blood matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic properties and bioavailability of methimazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of methimazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A sample preparation process for LC-MS/MS analysis of total protein drug concentrations in monkey plasma samples with antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

The Kinetic Isotope Effect of Methimazole-d3: A Theoretical and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Published: November 20, 2025

Abstract

This technical guide explores the theoretical basis for the kinetic isotope effect (KIE) of Methimazole-d3, a deuterated isotopologue of the anti-thyroid drug Methimazole. Despite a comprehensive search of scientific literature and patent databases, no public data from direct comparative studies of Methimazole and this compound were found. Consequently, this document provides a framework for understanding the potential KIE by examining the established metabolic pathways of Methimazole. It further outlines detailed, generalized experimental protocols for how researchers could approach the investigation of this compound's metabolic stability and pharmacokinetics to elucidate its KIE. This guide serves as a foundational resource for researchers interested in the prospective study of deuterated thionamides.

Introduction: The Deuterium Kinetic Isotope Effect in Drug Development

The substitution of hydrogen with its heavier, stable isotope, deuterium, is a strategy increasingly employed in drug development to favorably alter the pharmacokinetic properties of a molecule.[][2] This strategy is predicated on the Kinetic Isotope Effect (KIE) , a phenomenon where the replacement of an atom with one of its isotopes leads to a change in the rate of a chemical reaction.[3][]

The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[5] Consequently, breaking a C-D bond requires more energy, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step in a metabolic process.[3][5] For pharmaceuticals, this often translates into reduced metabolic clearance, a longer plasma half-life, and potentially increased drug exposure, which could allow for lower or less frequent dosing.[][2] This "deuterium switch" has been successfully applied to several drugs, with the FDA's approval of deuterated compounds like deutetrabenazine validating the approach.[6][7]

Methimazole: Mechanism of Action and Metabolism

Methimazole is a thionamide medication widely used in the treatment of hyperthyroidism, particularly in cases of Graves' disease.[8] Its therapeutic effect stems from the inhibition of thyroid peroxidase (TPO), a critical enzyme in the synthesis of thyroid hormones.[8][9] By blocking TPO, Methimazole prevents the iodination of tyrosine residues on thyroglobulin, thereby reducing the production of thyroxine (T4) and triiodothyronine (T3).[][9]

Methimazole is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP1A2 and CYP2C9 identified as major contributors.[9] The metabolism of the N-methyl group is a key pathway. While the exact metabolic fate is complex, oxidation of the methyl group is a potential site for observing a kinetic isotope effect.

The Theoretical Kinetic Isotope Effect of this compound

This compound is an isotopologue of Methimazole where the three hydrogen atoms on the N-methyl group are replaced with deuterium atoms.

Figure 1. Chemical structures of Methimazole and this compound.

Given that hepatic metabolism via CYP enzymes is a primary clearance route for Methimazole, and this metabolism can involve the N-methyl group, deuteration at this position presents a strong theoretical basis for a kinetic isotope effect. If the cleavage of a C-H bond on the methyl group is a rate-determining step in its metabolism, the stronger C-D bonds in this compound would be expected to slow this process.

A potential metabolic pathway is illustrated below. A slower rate of metabolism for this compound could lead to a decreased clearance rate and an extended half-life compared to the non-deuterated parent drug.

Figure 2. Theoretical metabolic pathway illustrating the potential KIE.

Disclaimer: As of the date of this publication, no publicly available experimental data confirms a kinetic isotope effect for this compound. The following sections on quantitative data and experimental protocols are therefore based on established methodologies and are intended to guide future research.

Quantitative Data Framework

Should experimental data become available, it would be structured for clear comparison. The tables below are templates for presenting such hypothetical data.

Table 1: Comparative In Vitro Metabolic Stability

| Compound | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Methimazole | Human Liver Microsomes | Data Not Available | Data Not Available |

| This compound | Human Liver Microsomes | Data Not Available | Data Not Available |

| Methimazole | Rat Liver Microsomes | Data Not Available | Data Not Available |

| this compound | Rat Liver Microsomes | Data Not Available | Data Not Available |

Table 2: Comparative Pharmacokinetic Parameters (In Vivo)

| Compound | Species | Dose (mg/kg) | t½ (h) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | CL (mL/h/kg) |

|---|---|---|---|---|---|---|---|

| Methimazole | Rat | N/A | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| This compound | Rat | N/A | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Methimazole | Human | N/A | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| this compound | Human | N/A | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Proposed Experimental Protocols

The following are detailed, generalized protocols for experiments that would be necessary to determine and quantify the kinetic isotope effect of this compound.

In Vitro Metabolic Stability Assay in Liver Microsomes

This assay is designed to determine the intrinsic clearance of Methimazole and this compound by liver enzymes, primarily CYPs.

Objective: To compare the rate of metabolism of Methimazole versus this compound in human and rat liver microsomes.

Materials:

-

Methimazole and this compound

-

Pooled human and rat liver microsomes

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and sample preparation

-

Positive control compounds (e.g., Midazolam, Dextromethorphan)

-

96-well incubation plates and collection plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system for analysis

Protocol:

-

Preparation:

-

Prepare stock solutions of Methimazole, this compound, and positive controls in an appropriate solvent (e.g., DMSO).

-

Prepare working solutions by diluting stock solutions in the phosphate buffer. The final substrate concentration is typically 1 µM.

-

Thaw liver microsomes on ice and prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.

-

-

Incubation:

-

Pre-warm the microsomal suspension to 37°C for 5-10 minutes.

-

Add the test compound working solution to the microsomal suspension in a 96-well plate.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate the plate at 37°C with shaking.

-

-

Sampling and Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a well in a collection plate containing cold acetonitrile with the internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the collection plate to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (Methimazole or this compound) at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

-

References

- 2. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 3. Portico [access.portico.org]

- 5. bioscientia.de [bioscientia.de]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. How to use thionamide anti-thyroid drug in the young– what’s new? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Degradation Pathways of Methimazole-d3

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the stability and degradation pathways of Methimazole-d3. Given that this compound is a deuterated form of Methimazole and primarily used as an internal standard, its stability profile and degradation mechanisms are considered analogous to those of Methimazole. The deuterium labeling on the methyl group is not expected to alter the primary degradation pathways involving the imidazole ring and the thione group, although it may slightly affect the rate of reactions involving the methyl group itself. This document collates and synthesizes data from various studies on Methimazole to provide a robust technical resource.

Introduction to this compound

This compound is the deuterated analog of Methimazole, an antithyroid agent used in the management of hyperthyroidism. It functions by inhibiting the synthesis of thyroid hormones. In analytical and clinical settings, this compound serves as a crucial internal standard for the accurate quantification of Methimazole in biological matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Understanding its stability and degradation is paramount for its reliable use as a standard and for ensuring the integrity of analytical results.

Summary of Stability and Degradation Data

The stability of Methimazole, and by extension this compound, is influenced by several factors including temperature, pH, light, and the presence of oxidizing agents. The following tables summarize the quantitative data extracted from various stability and forced degradation studies.

Table 1: Temperature Stability of Methimazole Formulations

| Formulation | Storage Condition | Duration | Remaining Concentration (%) | Reference |

| Poloxamer lecithin organogel | 25°C ± 2°C / 60% RH ± 5% | 62 days | > 90% | [1][2] |

| Poloxamer lecithin organogel | 35°C (accelerated) | > 62 days | < 90% | [1][2] |

| Poloxamer lecithin organogel | 5°C (refrigerated) | > 62 days | < 90% (least stable) | [1][2] |

| 1% and 10% in PLO Gel Mediflo™30 | Room Temperature | 120 days | Within stability criteria | [3] |

| 0.48 and 0.96 mg/mL in 0.9% NaCl | Room Temperature | 24 hours | Stable | [4] |

| Solid form | 70°C | 24 hours | Subject to oxidation and hydrolysis | [4] |

Table 2: Forced Degradation of Methimazole under Various Stress Conditions

| Stress Condition | Reagents and Conditions | Observation | Identified Degradation Products | Reference |

| Acid Hydrolysis | 0.1 N HCl, reflux at 60°C for 30 minutes | Susceptible to degradation | Impurity C (1-Methyl-(2-methylthio)-1H-imidazole) | [5] |

| Alkaline Hydrolysis | 0.1 N NaOH, reflux at 60°C for 30 minutes | More resilient compared to oxidative and photolytic stress | - | [5] |

| Oxidative Degradation | Hydrogen peroxide (H₂O₂), UV-photolysis | Susceptible to degradation, ~24-52% degradation | 8-10 transformation products including sulfenic and sulfinic acid derivatives | [6] |

| Oxidative Degradation | Iodine in 1,2-dichloroethane | Forms a yellow crude material | 2,2′-disulphanylbis(1-methyl-1H-imidazole) | [7] |

| Photolytic Degradation | Prolonged UV radiation | Susceptible to degradation | - | [5] |

| Thermal Degradation | Increased temperature | More resilient compared to oxidative and photolytic stress | - | [5] |

Degradation Pathways of this compound

The primary degradation pathways for Methimazole involve oxidation of the thione group and hydrolysis of the imidazole ring.

Oxidative Degradation

Oxidation is a major degradation pathway for Methimazole. The thione moiety is susceptible to oxidation, leading to the formation of various products. One significant product is the disulfide, 2,2′-disulphanylbis(1-methyl-d3-1H-imidazole). Further oxidation can lead to sulfenic and sulfinic acid derivatives. The reaction with hydroxyl radicals (•OH) is a key mechanism in oxidative degradation, which can be initiated by agents like hydrogen peroxide.

References

- 1. International Journal of Pharmaceutical Compounding [ijpc.com]

- 2. Stability of methimazole in poloxamer lecithin organogel to determine beyond-use date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bracketed Stability Evaluation of Methimazole USP in PLO Gel Mediflo™30 Pre-Mixed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In-use stability of diluted thiamazole (methimazole) infusion solutions in prefilled 0.9% sodium chloride infusion bags for continuous infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. res-1.cloudinary.com [res-1.cloudinary.com]

- 6. Identifying the Transients and Transformation Products in Hydroxyl Radical-Methimazole Reactions Using DFT and UPLC-Q-TOF MS/MS Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of Methimazole-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of Methimazole-d3, an isotopically labeled internal standard crucial for the quantification of methimazole in various analytical applications. Understanding its solubility is fundamental for the preparation of stock solutions, formulation development, and ensuring accuracy in mass spectrometry-based assays. This document compiles available solubility data, outlines a standard experimental protocol for solubility determination, and presents a visual workflow for this procedure.

Quantitative Solubility Data

The solubility of a compound is a critical physical property that dictates its handling and application in research. Below is a summary of the known solubility of this compound and its non-deuterated analog, Methimazole. Deuteration is generally not expected to significantly alter the fundamental solubility of a molecule in common organic solvents; therefore, the data for Methimazole serves as a strong reference.

Table 1: Solubility of this compound

| Solvent | Solubility | Concentration (Molar) | Source |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | 853.32 mM | [1][2][3] |

| Water (H₂O) | ≥ 50 mg/mL | 426.66 mM | [1][2][3] |

| Chloroform | Slightly Soluble | Not Quantified | [4] |

| Methanol | Slightly Soluble | Not Quantified | [4] |

| Note: The "≥" symbol indicates that saturation was not reached at the specified concentration. |

Table 2: Solubility of Methimazole (Non-Deuterated Analog)

| Solvent | Solubility | Source |

| Water | 200 mg/mL | [5] |

| Ethanol | 200 mg/mL | [5] |

| Chloroform | Freely Soluble | [5][6] |

| Methanol | High Solubility | [7] |

| Ethanol | High Solubility | [7] |

| 1-Propanol | High Solubility | [7] |

| Isopropanol | High Solubility | [7] |

| 1-Butanol | High Solubility | [7] |

| Isobutanol | High Solubility | [7] |

| Acetone | High Solubility | [7] |

| Acetonitrile | High Solubility | [7] |

| 1,4-Dioxane | High Solubility | [7] |

| Tetrahydrofuran (THF) | High Solubility | [7] |

| Methyl Acetate | Moderate Solubility | [7] |

| Ethyl Acetate | Low Solubility | [7] |

| Ether | Slightly Soluble | [5][6] |

| Benzene | Slightly Soluble | [5][6] |

| Petroleum Ether | Slightly Soluble | [6] |

Based on the principle of "like dissolves like," Methimazole and its deuterated form exhibit good solubility in polar protic solvents (water, alcohols) and polar aprotic solvents (DMSO, acetonitrile), as well as chlorinated solvents like chloroform[8]. Solubility tends to decrease in less polar solvents like ethyl acetate and is poor in nonpolar solvents such as ether and benzene[5][6][7][8].

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a given solvent[8]. This protocol ensures that a saturated solution is formed and accurately quantified.

2.1 Materials and Equipment

-

This compound solid powder

-

Selected organic solvents (e.g., DMSO, methanol, acetonitrile)

-

Analytical balance

-

Glass vials or flasks with sealed caps

-

Temperature-controlled shaker or agitator (e.g., orbital shaker, magnetic stirrer)

-

Centrifuge

-

Chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2.2 Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound solid to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the selected organic solvent to the vial[8].

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period, typically 24 to 72 hours, to allow the system to reach equilibrium between the dissolved and undissolved solute[8].

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the suspension to settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vial at a high speed[8].

-

Carefully aspirate the supernatant (the clear, saturated solution) using a syringe.

-

-

Filtration:

-

Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any remaining microscopic solid particles that could artificially inflate the concentration measurement[8].

-

-

Quantification of Solute:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Analyze the filtered, saturated solution and the standard solutions using a validated HPLC method[8].

-

Construct a calibration curve from the analytical data of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve. The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the equilibrium solubility of this compound.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

Methodological & Application

Application Note: Quantification of Methimazole in Biological Matrices using a Validated LC-MS/MS Method with Methimazole-d3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction